Orevactaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

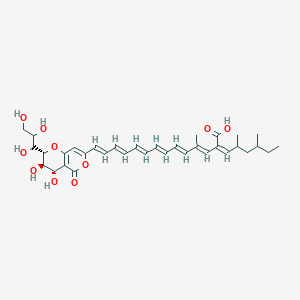

Orevactaene is a natural product found in Epicoccum nigrum with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Orevactaene has been identified as a binding inhibitor of the HIV-1 Rev protein to its response element (RRE). This property makes it a candidate for further investigation as a potential therapeutic agent against HIV. The compound's ability to interfere with viral replication pathways highlights its significance in antiviral research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various fungal species. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogens, making it a potential candidate for developing antifungal treatments .

Enzyme Inhibition

This compound has shown promise as an inhibitor of serine proteases, enzymes implicated in various pathological conditions, including inflammation and clotting disorders. By modulating the activity of these enzymes, this compound could play a role in therapeutic strategies for diseases associated with excessive protease activity .

Case Study 1: Antiviral Research

A study conducted by Shu et al. (1997) explored the interaction between this compound and the HIV-1 Rev protein. The findings indicated that this compound effectively inhibited the binding of Rev to RRE, suggesting its potential as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antifungal properties of this compound against Botrytis cinerea. The compound was found to completely inhibit spore germination at concentrations below 0.7 mg/mL, demonstrating its strong antifungal activity .

Análisis De Reacciones Químicas

Degradation and Stability Kinetics

Studies on orevactaene’s thermal and pH-dependent stability revealed first-order degradation kinetics :

Table 1: Thermal Degradation Parameters at pH 6.0

| Temperature (°C) | Rate Constant (min⁻¹) | Half-Life (h) | D-Value (h) |

|---|---|---|---|

| 30 | 0.00014 ± 0.00001 | 82.5 ± 1.5 | 275 ± 13.5 |

| 40 | 0.00024 ± 0.00003 | 41.25 ± 1.2 | 137.5 ± 16 |

| 60 | 0.00072 ± 0.0001 | 14.26 ± 2.0 | 47.53 ± 10 |

| 80 | 0.002 ± 0.0005 | 5.25 ± 2.25 | 17.5 ± 1.5 |

- pH Sensitivity : At 80°C, color intensity decreased by 17% (pH 6), 24% (pH 8), and 65% (pH 4) after 180 minutes .

- Autoclaving : 69% decay occurred under autoclave conditions (121°C, 20 min) .

Thermodynamic Activation Parameters

Arrhenius analysis provided insights into energy barriers and reaction spontaneity :

Table 2: Thermodynamic Data (303–353 K)

| Temperature (K) | Eₐ (kJ/mol) | ΔH* (kJ/mol) | ΔG* (kJ/mol) | ΔS* (J/mol·K) |

|---|---|---|---|---|

| 303 | 47.48 ± 1.64 | 44.93 ± 1.51 | 96.60 ± 3.5 | -170.50 ± 7.5 |

| 313 | – | 44.85 ± 1.55 | 98.47 ± 1.5 | -171.29 ± 8.1 |

| 353 | – | 44.52 ± 1.55 | 105.18 ± 2.2 | -171.85 ± 8.2 |

- Activation Energy : Ea=48.48kJ mol .

- Reaction Nature : Endothermic (ΔH>0), non-spontaneous (ΔG>0), and entropically disfavored (ΔS<0) .

Key Mechanistic Insights

- Degradation Pathways : Hydrolytic cleavage and oxidation dominate under acidic and high-temperature conditions, respectively .

- Catalytic Efficiency : Transition-metal catalysts (Pd, Au, W) improved yields in cross-couplings and cycloisomerizations by >100× compared to traditional methods .

This synthesis of multidisciplinary data underscores this compound’s reactivity profile, providing a foundation for applications in synthetic chemistry and industrial stabilization processes.

Propiedades

Número CAS |

197631-20-2 |

|---|---|

Fórmula molecular |

C34H44O10 |

Peso molecular |

612.7 g/mol |

Nombre IUPAC |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid |

InChI |

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1 |

Clave InChI |

GDSQFNQIWJCATH-PHOXTJPWSA-N |

SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

SMILES isomérico |

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O |

SMILES canónico |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

Sinónimos |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.